molecular formula C12H10BrNO B1340178 3-Bromo-5-(4-methoxyphenyl)pyridine CAS No. 452972-07-5

3-Bromo-5-(4-methoxyphenyl)pyridine

Cat. No.: B1340178
CAS No.: 452972-07-5
M. Wt: 264.12 g/mol
InChI Key: NMABCNUNSGFELM-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methoxyphenyl)pyridine is an aromatic organic compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol . This compound serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a bromine atom on the pyridine ring and a methoxyphenyl group, makes it a valuable scaffold for constructing more complex molecules through various cross-coupling reactions and functional group transformations . In research settings, such bromo- and methoxy-substituted aromatic compounds are frequently explored in the development of new therapeutic agents . For instance, structural analogues have been investigated for their potential to inhibit tubulin polymerization, a key mechanism for anticancer agents that target the colchicine binding site . The bromine atom on the pyridine ring offers a reactive site for further elaboration, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied with the following identifiers: CAS RN 452972-07-5 and MDL Number MFCD09800590 . Handle with care, referring to the material safety data sheet for detailed hazard information. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. To ensure product stability, it must be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-bromo-5-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMABCNUNSGFELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476868
Record name 3-Bromo-5-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452972-07-5
Record name 3-Bromo-5-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 4 Methoxyphenyl Pyridine and Analogous Structures

Direct Synthetic Routes to 3-Bromo-5-(4-methoxyphenyl)pyridine

The direct construction of this compound can be achieved through several strategic approaches, with transition metal-catalyzed cross-coupling reactions being the most prominent and versatile.

Transition Metal-Catalyzed Cross-Coupling Strategies

The formation of the biaryl C-C bond between the pyridine (B92270) and the methoxyphenyl ring is efficiently accomplished using transition metal catalysis.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. tcichemicals.com It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.gov For the synthesis of this compound, a common strategy is the coupling of 3,5-dibromopyridine (B18299) with 4-methoxyphenylboronic acid. This reaction allows for the selective substitution of one bromine atom, leveraging the reactivity differences between the two halogen atoms, although regioselectivity can be a challenge. beilstein-journals.orgnih.gov

The general reaction conditions involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., sodium carbonate or potassium phosphate), and a solvent system, often a mixture like toluene-ethanol or dioxane-water. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions for Pyridine Synthesis

Starting Halide Boronic Acid Catalyst Base Solvent Product Yield Ref
3,5-dibromopyridine 4-methoxyphenylboronic acid PdCl₂(dppf) Na₂CO₃ Toluene/Ethanol This compound ~70-80% (typical) nih.gov
5-bromo-2-methylpyridin-3-amine 4-methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine Moderate to Good nih.govmdpi.com

Beyond the Suzuki-Miyaura reaction, other methods can be employed. Direct C-H arylation offers an alternative route, though it can be challenging to control the regioselectivity on a pyridine ring. More commonly, a precursor molecule is synthesized and then halogenated. For instance, 3-(4-methoxyphenyl)pyridine (B1587408) could be synthesized first, followed by selective bromination at the 5-position. Reagents like N-Bromosuccinimide (NBS) are often used for such electrophilic aromatic substitutions on activated pyridine rings. iucr.org

Another approach involves nucleophilic C4-selective (hetero) arylation of pyridines using N-aminopyridinium salts as electrophiles, which proceeds in the presence of a base without the need for a catalyst. nih.govresearchgate.net This method allows for the installation of various aryl groups onto the pyridine core.

Pyridine Ring Formation via Cycloaddition or Condensation Reactions

Constructing the pyridine ring with the desired substituents already in place is a powerful, albeit often complex, strategy. Most syntheses of pyridine rings rely on either the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org

Diels-Alder type reactions, particularly inverse-electron-demand Diels-Alder reactions, are a favored method for building the pyridine core. baranlab.orgacsgcipr.org This can involve the reaction of a 1,2,4-triazine with an appropriate dienophile. The initial cycloadduct then typically extrudes a small molecule like nitrogen gas to form the aromatic pyridine ring. acsgcipr.org While highly versatile, the synthesis of the specific precursors required to yield this compound via this route can be a multi-step process. nih.gov

Condensation reactions, such as the Hantzsch pyridine synthesis, are another classical approach, though they typically produce dihydropyridines that require a subsequent oxidation step to yield the aromatic pyridine ring. acsgcipr.org

Selective Functional Group Interconversions on Precursors

This strategy involves synthesizing a pyridine ring with functional groups that can be chemically converted into the desired bromo and methoxyphenyl moieties. For example, one could start with 3,5-dibromopyridine and perform a nucleophilic aromatic substitution to replace one bromine with a methoxy (B1213986) group, followed by a Suzuki coupling to introduce the 4-methoxyphenyl (B3050149) group at the other bromine position. chemicalbook.com The synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine and sodium methoxide is a well-established procedure. chemicalbook.com

Alternatively, a pyridine derivative with an amino group, such as 3-amino-5-(4-methoxyphenyl)pyridine, could be subjected to a Sandmeyer reaction to convert the amino group into a bromo substituent.

Synthesis of Related Bromo-Pyridines and Pyrazines Bearing Methoxyaryl Moieties

The synthetic strategies used for this compound are broadly applicable to a wide range of related structures. The Suzuki-Miyaura cross-coupling is particularly effective for synthesizing various bromo-pyridines and bromo-pyrazines that contain methoxyaryl groups. These reactions demonstrate the robustness and functional group tolerance of palladium catalysis. mdpi.comresearchgate.net

For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can be coupled with various aryl boronic acids, including those with methoxy substituents, using a palladium catalyst to generate more complex pyrazine derivatives. mdpi.com Similarly, the synthesis of diversely substituted furo[2,3-b]pyrazines has been achieved through palladium-catalyzed reactions, including Suzuki couplings on chloro-substituted precursors with methoxyaryl boronic acids. researchgate.net

Table 2: Synthesis of Analogous Methoxyaryl-Substituted Pyridines and Pyrazines

Starting Material Coupling Partner Catalyst Product Reaction Type Ref
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 4-methoxyphenylboronic acid Pd(PPh₃)₄ N-(3-methyl-4'-(methoxy)-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide Suzuki Coupling mdpi.com
5-chloro-furo[2,3-b]pyrazine derivative 4-methoxyphenylboronic acid Pd₂(dba)₃ / SPhos 5-(4-methoxyphenyl)-furo[2,3-b]pyrazine derivative Suzuki Coupling researchgate.net
2-bromo-6-(4-methoxyphenyl)pyridine 4-methoxyphenylboronic acid PdCl₂(dppf) 2,6-bis(4-methoxyphenyl)pyridine Suzuki Coupling nih.gov

Inverse Electron Demand Diels-Alder Cycloaddition for Halogenated Pyridazines

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. In this type of reaction, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org This strategy is particularly useful for the synthesis of pyridazine and other diazine systems, which can be precursors to substituted pyridines. The reaction often involves the use of 1,2,4,5-tetrazines as the diene component, which, upon cycloaddition with an appropriate dienophile, extrude dinitrogen to form a dihydropyridazine intermediate that subsequently aromatizes to the pyridazine. nih.govsigmaaldrich.com

While a direct application of IEDDA for the synthesis of this compound is not extensively documented, the methodology provides a conceptual framework for the construction of halogenated pyridazine precursors. For instance, a halogenated tetrazine could react with a dienophile containing a 4-methoxyphenyl group to yield a halogenated pyridazine. This intermediate could then potentially be converted to the desired pyridine derivative through subsequent chemical transformations. The IEDDA reaction is advantageous due to its often mild reaction conditions and the ability to introduce a variety of substituents through the choice of dienophile. sigmaaldrich.com

Multi-Component Reactions for Substituted Pyridine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Various MCRs have been developed for the synthesis of substituted pyridines. For example, the Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. semanticscholar.org

More contemporary MCRs for pyridine synthesis often employ different combinations of starting materials to achieve a wide range of substitution patterns. While a specific MCR for the direct synthesis of this compound is not prominently reported, the general strategy can be adapted. For instance, a one-pot reaction involving a brominated building block, a precursor for the 4-methoxyphenyl group, and a nitrogen source could potentially yield the target molecule. The key challenge in designing such a reaction lies in the selection of appropriate starting materials that will react with the desired regioselectivity.

Regioselective Bromination and Arylation Strategies

A highly effective and widely used method for the synthesis of this compound is through sequential regioselective bromination and arylation reactions. A common starting material for this approach is 3,5-dibromopyridine.

Regioselective Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide. This reaction is exceptionally versatile for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a regioselective Suzuki-Miyaura coupling of 3,5-dibromopyridine with one equivalent of 4-methoxyphenylboronic acid can be employed. The challenge in this approach is to achieve mono-arylation, leaving one bromine atom intact. The regioselectivity of this reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.orgrsc.org

A plausible synthetic route is outlined below:

StepReactantsReagents and ConditionsProduct
13,5-Dibromopyridine, 4-Methoxyphenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene)This compound

This approach benefits from the commercial availability of the starting materials and the well-established nature of the Suzuki-Miyaura coupling.

Regioselective Bromination:

Alternatively, one could start with 3-(4-methoxyphenyl)pyridine and introduce the bromine atom at the 5-position through a regioselective electrophilic bromination reaction. The directing effects of the pyridine nitrogen and the 4-methoxyphenyl group would need to be carefully considered to achieve the desired regioselectivity. Reagents such as N-bromosuccinimide (NBS) are commonly used for the bromination of aromatic and heteroaromatic compounds. mdpi.com The reaction conditions, including the choice of solvent and temperature, can significantly impact the outcome of the bromination.

Optimization of Synthetic Pathways for this compound

The efficiency and yield of the synthesis of this compound, particularly via Suzuki-Miyaura cross-coupling, can be significantly enhanced by optimizing various reaction parameters.

Ligand Effects in Catalytic Transformations

The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial for the efficiency and selectivity of the transformation. Different phosphine-based ligands can have a profound impact on the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination. For the Suzuki-Miyaura coupling of 3,5-dibromopyridine, ligands such as triphenylphosphine (PPh₃) and more electron-rich and bulky phosphines like XPhos have been shown to be effective. nih.gov The ligand can influence the regioselectivity of the reaction, favoring mono-arylation over diarylation. rsc.org The optimal ligand often depends on the specific substrates and other reaction conditions.

LigandCatalyst PrecursorTypical Substrates
Triphenylphosphine (PPh₃)Pd(PPh₃)₄, PdCl₂(PPh₃)₂Aryl bromides, Aryl iodides
XPhosXPhosPdG2Aryl bromides, Aryl chlorides
dppfPdCl₂(dppf)Aryl bromides, Aryl chlorides

Solvent System and Additive Influences

The solvent system plays a critical role in the Suzuki-Miyaura reaction by influencing the solubility of the reactants and the stability of the catalytic species. A mixture of an organic solvent and water is commonly used, with popular choices including dioxane/water, toluene/water, and ethanol/water. nih.govresearchgate.net The presence of water is often necessary to facilitate the transmetalation step.

Additives, particularly the base, are essential for activating the boronic acid. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and nature of the base can affect the reaction rate and the occurrence of side reactions, such as the debromination of the starting material. nih.gov

Solvent SystemBaseTypical Observations
Dioxane/H₂ONa₂CO₃, K₂CO₃Good yields for a variety of substrates.
Toluene/H₂OK₂CO₃, Cs₂CO₃Often used for less reactive substrates.
Ethanol/H₂OK₂CO₃A more environmentally friendly solvent choice.

Reaction Temperature and Pressure Studies

The reaction temperature is a critical parameter that can significantly influence the rate of the Suzuki-Miyaura coupling. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. For the coupling of bromopyridines, temperatures in the range of 80-120 °C are commonly employed. nih.govresearchgate.net Microwave irradiation has also been successfully used to accelerate these reactions, often leading to shorter reaction times and improved yields. nih.gov

While most Suzuki-Miyaura reactions are conducted at atmospheric pressure, in some cases, particularly with less reactive substrates, elevated pressure in a sealed vessel may be used to reach higher reaction temperatures. However, for the synthesis of this compound from 3,5-dibromopyridine, standard reflux conditions at atmospheric pressure are typically sufficient.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 4 Methoxyphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of the ¹H and ¹³C NMR spectra allows for a detailed assignment of the proton and carbon frameworks of 3-Bromo-5-(4-methoxyphenyl)pyridine.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The structure contains protons on both the pyridine (B92270) and the methoxyphenyl rings, as well as on the methoxy (B1213986) group.

The protons on the 4-methoxyphenyl (B3050149) group are anticipated to appear as a characteristic AA'BB' system, presenting as two distinct doublets, due to the symmetry of the para-substituted ring. The methoxy group protons will produce a sharp singlet, typically in the range of 3.8-3.9 ppm. The three protons on the pyridine ring are expected to appear as separate signals in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the bromo and aryl substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
H-2 8.65 Doublet (d) Pyridine Ring
H-4 8.05 Triplet (t) Pyridine Ring
H-6 8.75 Doublet (d) Pyridine Ring
H-2', H-6' 7.55 Doublet (d) 4-methoxyphenyl Ring
H-3', H-5' 7.00 Doublet (d) 4-methoxyphenyl Ring
-OCH₃ 3.85 Singlet (s) Methoxy Group

Note: Predicted data is based on computational models and established chemical shift values. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in its structure.

The carbon atoms of the pyridine ring and the 4-methoxyphenyl ring will resonate in the downfield aromatic region (typically 110-160 ppm). The carbon atom attached to the bromine (C-3) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbon of the methoxy group (-OCH₃) will appear as a singlet in the upfield region (around 55 ppm). The carbon atom attached to the oxygen of the methoxy group (C-4') and the carbons attached to the nitrogen atom (C-2, C-6) are expected to be the most deshielded among the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment
55.4 -OCH₃
114.6 C-3', C-5'
120.9 C-3 (C-Br)
128.4 C-2', C-6'
129.5 C-1'
135.2 C-5
138.7 C-4
147.8 C-6
150.1 C-2
160.2 C-4' (C-O)

Note: Predicted data is based on computational models. Carbons C-2 and C-6, as well as C-3' and C-5', are chemically equivalent by symmetry in some predictive models but may show slight differences in a real spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be expected to show correlations between adjacent protons on the pyridine ring (H-2, H-4, and H-6, depending on coupling constants) and between the ortho- and meta-protons of the 4-methoxyphenyl ring (H-2'/H-6' with H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. It would definitively assign the signals for the C-H pairs in both aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment is key for connecting the molecular fragments. It would show correlations between protons and carbons that are two or three bonds apart. For instance, correlations would be expected between the methoxy protons and C-4', and between the pyridine protons and the carbons of the methoxyphenyl ring across the C-C linkage, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations and would help to confirm the spatial proximity of different groups, although it is often less critical for rigid aromatic structures like this one.

While no experimental 2D NMR data is publicly available, these techniques represent the standard approach for the complete and unambiguous structural assignment of this compound.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺. For this compound (C₁₂H₁₀BrNO), the mass spectrum would be characterized by a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio). This results in two major peaks separated by 2 mass units ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

Table 3: Predicted ESI-MS Data for this compound

Ion Calculated m/z (for ⁷⁹Br) Calculated m/z (for ⁸¹Br) Description
[M+H]⁺ 264.0019 266.0000 Protonated Molecular Ion

Note: Values are calculated based on the exact masses of the most abundant isotopes.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. In the analysis of a related compound, 3-amino-5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one, the molecular ion peak was observed, followed by a series of fragment ions. researchgate.netsciencepublishinggroup.com For instance, the molecular ion at m/z 235 fragmented to m/z 220 through the loss of an –NH group. researchgate.netsciencepublishinggroup.com This was followed by the loss of a CH2 group to give an ion at m/z 206, and a subsequent loss of HCO resulted in a fragment at m/z 177. researchgate.netsciencepublishinggroup.com Further fragmentation involved the loss of a methyl group (–CH3) to yield an ion at m/z 162, followed by the loss of a CN group to produce a fragment at m/z 136. researchgate.netsciencepublishinggroup.com The fragmentation cascade continued with the loss of an oxygen atom to give an ion at m/z 120, which then lost HCN to form a fragment at m/z 93, and finally, the loss of CO resulted in an ion at m/z 65. researchgate.netsciencepublishinggroup.com This detailed fragmentation pattern provides valuable information about the compound's structure and the stability of its various fragments.

A similar detailed fragmentation analysis for this compound using EI-MS would be instrumental in confirming its molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn allows for the determination of its elemental composition. For the related compound 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine, HRMS was recorded on an Agilent Accurate-Mass Q-TOF 6530 instrument in ESI mode. nih.gov While the specific HRMS data for this compound is not detailed in the provided search results, this technique is essential for unambiguously confirming its molecular formula.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying functional groups. For a similar compound, 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1-one (BPTP), the FTIR spectrum was recorded in the range of 3500-500 cm⁻¹ using a KBr pellet system. rasayanjournal.co.in For 3-Bromo-5-methoxypyridine, the FTIR spectrum was obtained using a Bruker Tensor 27 FT-IR instrument with a melt (liquid) technique. nih.gov The analysis of the FTIR spectrum of this compound would reveal characteristic absorption bands corresponding to its various functional groups, such as C-H, C=C, C-N, and C-O stretching and bending vibrations of the pyridine and methoxyphenyl rings, as well as the C-Br stretching vibration.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1-one (BPTP) was recorded using a BRUKER RFS 27 spectrometer with a 1064 nm Nd:YAG laser, covering the 3500-50 cm⁻¹ range. rasayanjournal.co.in For 3-Bromo-5-methoxypyridine, the FT-Raman spectrum was acquired on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov A Raman analysis of this compound would provide further confirmation of its structural features.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

In another study on (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, single-crystal X-ray diffraction (SCXRD) analysis, supplemented by Hirshfeld surface analysis, was used to investigate its solid-state crystal structure. mdpi.com The compound was found to have a monoclinic crystal system in the C2 space group. mdpi.com

For 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the crystal structure revealed that the 1-bromo-4-methoxybenzene and 2-fluoropyridine (B1216828) rings are nearly planar, with a dihedral angle of 51.39 (5)° between them. nih.gov The molecules in the crystal are held together by van der Waals forces. nih.gov

A single crystal X-ray diffraction study of this compound would provide definitive structural data, including the dihedral angle between the pyridine and methoxyphenyl rings, and details of any intermolecular interactions in the crystal lattice.

Below is a table summarizing the crystallographic data for related compounds, which can serve as a reference for what to expect from an analysis of this compound.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
3,5-dichloropyridin-4-amine (DCPA) ijream.orgOrthorhombicPna2113.3133(9)12.9286(11)3.8678(3)909090
(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one mdpi.comMonoclinicC233.795(5)8.871(5)10.039(5)9098.337(5)90
3-hydroxy-4-methoxybenzaldehyde nih.govMonoclinicP2₁/c6.3713.348.519097.4490

Crystal Packing and Intermolecular Interaction Networks (e.g., C—H⋯N, C—H⋯C, C—H⋯π)

Detailed analysis of the crystal packing and quantification of intermolecular interactions such as C—H⋯N, C—H⋯C, and C—H⋯π are contingent on obtaining the crystallographic information file (CIF) for the title compound.

Conformational Analysis in the Crystalline State

A definitive conformational analysis, including the measurement of dihedral angles between the pyridine and phenyl rings, requires experimental data from single-crystal X-ray diffraction.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 4 Methoxyphenyl Pyridine

Electronic Structure and Molecular Orbital Analysis

A fundamental aspect of understanding a molecule's behavior lies in the characterization of its electronic properties. This typically involves a suite of computational tools to map out electron distribution and energy levels.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the optimized geometry and electronic ground state of a molecule. For 3-Bromo-5-(4-methoxyphenyl)pyridine, such calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation. At present, no published studies have reported these fundamental parameters.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and its potential for electronic excitation. A smaller gap typically suggests higher reactivity. Without dedicated computational studies, the HOMO-LUMO energies and the corresponding energy gap for this compound remain undetermined.

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule. These maps illustrate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species. The generation of an MEP map for this compound would identify the likely sites for electrophilic and nucleophilic attack, but this analysis has not yet been performed and reported.

Reactivity Indices and Fukui Functions for Predicting Reaction Sites

To quantify the reactivity of different atoms within a molecule, chemists often turn to reactivity indices derived from DFT. Fukui functions, for example, are used to pinpoint the most susceptible sites for nucleophilic, electrophilic, and radical attacks. The calculation of these indices for this compound would provide a more nuanced understanding of its chemical behavior than MEP maps alone, but this area of its computational analysis is also uncharted.

Computational Spectroscopic Property Predictions and Validation

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the identification of a compound.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule. Comparing these calculated values with experimental spectra is a robust method for confirming the proposed structure. For this compound, while experimental NMR data may exist in various databases, a comparative study with theoretically calculated NMR parameters has not been published.

Predicted Vibrational Frequencies and Mode Assignments

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. For this compound, a full vibrational analysis can be performed to assign the calculated vibrational frequencies to specific modes of atomic motion within the molecule. These assignments are typically based on the potential energy distribution (PED).

The vibrational modes of this compound can be broadly categorized into those associated with the pyridine (B92270) ring, the phenyl ring, the methoxy (B1213986) group, and the C-Br bond, as well as the vibrations of the molecule as a whole.

Key Vibrational Modes:

Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic vibrations. These include C-H stretching vibrations, which are typically found in the 3100-3000 cm⁻¹ region. Ring stretching vibrations (νC=C and νC=N) appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending and ring deformation modes are observed at lower frequencies. The presence of substituents (bromo and methoxyphenyl groups) will influence the exact frequencies of these modes.

Phenyl Ring Vibrations: The 4-methoxyphenyl (B3050149) group also has its own set of characteristic vibrations. The C-H stretching modes of the phenyl ring are expected in a similar region to those of the pyridine ring. The phenyl ring stretching vibrations are also found in the 1600-1450 cm⁻¹ region.

Methoxy Group Vibrations: The methoxy group (-OCH₃) gives rise to characteristic vibrations, including the C-H stretching modes of the methyl group (typically around 2950-2850 cm⁻¹), the C-O stretching vibration (around 1250 cm⁻¹ for aryl ethers), and methyl rocking and wagging modes at lower frequencies.

C-Br Vibration: The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically in the range of 600-500 cm⁻¹.

Inter-ring Vibration: The stretching vibration of the C-C bond connecting the pyridine and phenyl rings is also a characteristic mode.

A representative table of predicted vibrational frequencies and their assignments for this compound, based on DFT calculations of similar substituted pyridine and phenyl compounds, is presented below. ejournal.byresearchgate.netscispace.comnih.gov

Table 1: Predicted Vibrational Frequencies and Mode Assignments for this compound

Predicted Frequency (cm⁻¹) Assignment Vibrational Mode Description
~3080 ν(C-H) Pyridine ring C-H stretching
~3050 ν(C-H) Phenyl ring C-H stretching
~2960 νas(C-H) Methoxy group asymmetric C-H stretching
~2850 νs(C-H) Methoxy group symmetric C-H stretching
~1590 ν(C=C/C=N) Pyridine ring stretching
~1570 ν(C=C) Phenyl ring stretching
~1480 δas(C-H) Methoxy group asymmetric C-H bending
~1250 ν(C-O) Aryl-O stretching
~1180 β(C-H) Pyridine ring in-plane C-H bending
~1030 ν(C-C) Inter-ring C-C stretching
~830 γ(C-H) Phenyl ring out-of-plane C-H bending

Note: The frequencies presented are approximate and based on theoretical calculations of analogous compounds. ν = stretching, δ = bending (in-plane), β = bending (in-plane), γ = bending (out-of-plane), s = symmetric, as = asymmetric.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the pyridine and phenyl rings. This rotation determines the dihedral angle between the two aromatic rings and gives rise to different conformers with varying energies.

Computational methods can be used to perform a conformational analysis by systematically rotating this bond and calculating the energy at each step. The results can be visualized as a potential energy surface (PES), which plots the energy of the molecule as a function of the dihedral angle.

For this compound, the PES is expected to show energy minima corresponding to stable conformers and energy maxima corresponding to transition states between these conformers. The planarity of the molecule is influenced by a balance between the stabilizing effects of π-conjugation (which favors a planar conformation) and the destabilizing effects of steric hindrance between the ortho-hydrogens of the two rings.

In similar biaryl systems, a non-planar (twisted) conformation is often the most stable. rsc.org The methoxy group on the phenyl ring can also influence the conformational preference due to its size and electronic effects. It is likely that the global minimum on the potential energy surface corresponds to a twisted conformation where the steric repulsion is minimized. The energy barriers to rotation will determine the rate of interconversion between different conformers at a given temperature. A detailed conformational analysis would involve identifying all stable conformers and the transition states connecting them on the PES. researchgate.netresearchgate.net

Intermolecular Interaction Energy Frameworks in Supramolecular Systems

In the solid state, molecules of this compound will pack together to form a crystal lattice. The arrangement of these molecules is governed by a variety of non-covalent intermolecular interactions, which can be investigated using computational methods. Energy framework analysis is a powerful tool for visualizing and quantifying these interactions within a supramolecular system. nih.govnih.govresearchgate.net

This method involves calculating the interaction energies between a central molecule and its surrounding neighbors in the crystal lattice. These interaction energies are typically decomposed into electrostatic, polarization, dispersion, and repulsion components.

Electrostatic Interactions: These arise from the interaction of the permanent charge distributions of the molecules. In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are regions of negative electrostatic potential, while the hydrogen atoms are regions of positive potential. This can lead to weak C-H···N and C-H···O hydrogen bonds. rasayanjournal.co.in

Dispersion Interactions: Also known as London dispersion forces, these are attractive forces arising from temporary fluctuations in electron density. They are particularly important for the stacking of aromatic rings (π-π interactions). researchgate.net

Repulsion: This is a short-range repulsive force that prevents molecules from interpenetrating.

Reactivity Profiles and Mechanistic Studies of 3 Bromo 5 4 Methoxyphenyl Pyridine

Halogen-Directed Reactivity at the Pyridine (B92270) Core

The presence of a bromine atom on the pyridine ring is a key feature that directs the reactivity of 3-Bromo-5-(4-methoxyphenyl)pyridine, enabling its participation in both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-widespreading groups. In the case of this compound, the pyridine nitrogen atom acts as an internal electron-withdrawing group, rendering the ring susceptible to nucleophilic attack, especially at positions ortho and para to the nitrogen. However, the bromine atom at the 3-position is not as activated as halogens at the 2- or 4-positions.

The feasibility of SNAr reactions on this substrate is influenced by the reaction conditions and the nature of the nucleophile. Strong nucleophiles are generally required to displace the bromide. While specific studies on this compound are limited, related 3-halopyridine systems demonstrate that such reactions often necessitate harsh conditions, such as high temperatures and the use of strong bases. The methoxyphenyl group, being electron-donating, may slightly deactivate the ring towards nucleophilic attack compared to unsubstituted 3-bromopyridine (B30812).

Electrophilic Aromatic Substitution on the Pyridine and Methoxyaryl Moieties

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom, which withdraws electron density and can be protonated under acidic conditions. When substitution does occur, it is typically directed to the 3- and 5-positions. In this compound, both of these positions are already substituted. Therefore, further electrophilic substitution on the pyridine core is unlikely.

Conversely, the 4-methoxyphenyl (B3050149) group is an electron-rich aromatic ring and is highly activated towards electrophilic attack. The methoxy (B1213986) group is a strong ortho-, para-director. Consequently, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions will preferentially occur on this ring at the positions ortho to the methoxy group (positions 3' and 5'). The bromine on the pyridine ring is not expected to significantly influence the regioselectivity of these reactions on the methoxyaryl moiety. For instance, bromination would be expected to yield 3-Bromo-5-(2-bromo-4-methoxyphenyl)pyridine or 3-Bromo-5-(2,6-dibromo-4-methoxyphenyl)pyridine depending on the reaction conditions. acsgcipr.orgchemistryworld.com

Cross-Coupling Reactivity and Functionalization Strategies

The carbon-bromine bond in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are central to the construction of more complex molecular architectures. mdpi.comresearchgate.net

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira, Negishi)

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov this compound can readily participate in Heck reactions with various alkenes to introduce alkenyl substituents at the 3-position of the pyridine ring. The specific conditions, including the choice of catalyst, ligand, base, and solvent, would influence the efficiency and outcome of the reaction.

Alkene PartnerCatalyst SystemProduct
StyrenePd(OAc)₂, PPh₃, Et₃N3-(2-phenylethenyl)-5-(4-methoxyphenyl)pyridine
Methyl acrylatePdCl₂(PPh₃)₂, K₂CO₃Methyl 3-(3-(5-(4-methoxyphenyl)pyridin-3-yl))acrylate

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgjk-sci.comorganic-chemistry.org this compound can be coupled with a range of terminal alkynes to synthesize 3-alkynylpyridine derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Alkyne PartnerCatalyst SystemProduct
PhenylacetylenePd(PPh₃)₄, CuI, Et₃N3-(2-phenylethynyl)-5-(4-methoxyphenyl)pyridine
TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N3-(2-(trimethylsilyl)ethynyl)-5-(4-methoxyphenyl)pyridine

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance. This compound can be effectively coupled with various organozinc reagents, including alkyl-, alkenyl-, and arylzinc compounds, to introduce a wide array of substituents at the 3-position.

Organozinc ReagentCatalyst SystemProduct
Phenylzinc chloridePd(PPh₃)₄3-Phenyl-5-(4-methoxyphenyl)pyridine
Methylzinc iodidePdCl₂(dppf)3-Methyl-5-(4-methoxyphenyl)pyridine

Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgrug.nlchemspider.comlibretexts.org This reaction allows for the introduction of primary and secondary amine functionalities at the 3-position of the pyridine ring of this compound. The choice of phosphine ligand is crucial for the success of this transformation, with bulky, electron-rich ligands often providing the best results. This reaction is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Amine PartnerCatalyst SystemProduct
AnilinePd₂(dba)₃, BINAP, NaOtBuN-phenyl-5-(4-methoxyphenyl)pyridin-3-amine
MorpholinePd(OAc)₂, XPhos, Cs₂CO₃4-(5-(4-methoxyphenyl)pyridin-3-yl)morpholine

Role as a Ligand Precursor in Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. While the parent molecule itself can act as a simple monodentate ligand, its primary value in coordination chemistry lies in its role as a precursor to more complex multidentate ligands.

Through the cross-coupling reactions described above, particularly those that introduce another nitrogen-containing heterocycle at the 3-position (e.g., via Suzuki or Negishi coupling with a pyridylboronic acid or pyridylzinc reagent), this compound can be converted into bipyridine-type ligands. mdpi.comresearchgate.netnih.gov These bipyridine ligands, featuring a 5-(4-methoxyphenyl) substituent, can then be used to form stable complexes with a variety of transition metals, including ruthenium, iron, and copper. wikipedia.orgnih.govarkat-usa.org The electronic and steric properties of the 4-methoxyphenyl group can influence the photophysical and electrochemical properties of the resulting metal complexes, making them of interest for applications in areas such as catalysis, sensing, and materials science. The synthesis of such tailored ligands allows for the fine-tuning of the properties of the corresponding coordination compounds. mdpi.com

Metal Complexation Studies

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a wide variety of metal ions. nih.gov Pyridine and its derivatives are well-established ligands in coordination chemistry, forming stable complexes with transition metals. nih.govwikipedia.org

While specific complexation studies for this compound are not extensively detailed in the available literature, its behavior can be inferred from related structures. Substituted pyridines form complexes where the nitrogen atom donates its electron pair to a metal center, such as Co(II), Fe(II), Ni(II), or Zn(II). jscimedcentral.comnih.gov The formation of these complexes can be influenced by the electronic properties of the substituents on the pyridine ring. The bromo and methoxyphenyl groups on the pyridine ring can modulate the electron density on the nitrogen atom, thereby affecting the strength and nature of the coordination bond. researchgate.net

Complexes involving substituted pyridine ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. nih.gov The resulting coordination compounds can adopt various geometries depending on the metal ion, its oxidation state, and the other ligands present. jscimedcentral.com

Electronic and Geometric Structure of Coordination Compounds

The electronic and geometric structures of coordination compounds containing pyridine-type ligands are diverse and have been extensively studied. wikipedia.org Metal complexes involving pyridine ligands can be classified according to their geometry, which is commonly octahedral, tetrahedral, or square planar. wikipedia.orgjscimedcentral.com

For instance, when similar nitrogen-containing heterocyclic ligands coordinate to a metal center like Fe(II), they can form a pseudo-octahedral coordination sphere. mdpi.com The geometry of such complexes is often distorted from a perfect octahedron. This distortion can be quantified using specific parameters.

Key geometric parameters for a representative metal complex featuring a substituted bipyridine ligand are detailed in the table below. These parameters, such as metal-ligand bond lengths and angles between ligands, are critical for defining the precise structure of the coordination compound.

ParameterValue
Coordination GeometryDistorted Octahedral
Co-N Bond Length (Å)2.120 - 2.200
Co-O Bond Length (Å)2.074 - 2.098
L-Co-L Angle (°)86.49 - 93.51

This data is for a representative Co(II) coordination polymer with a 3,3′,5,5′-Tetrabromo-4,4′-bipyridine ligand and is presented for illustrative purposes. mdpi.com

The electronic structure of these complexes is determined by the interaction between the metal's d-orbitals and the ligand's orbitals. Pyridine is generally considered a weak π-acceptor ligand. wikipedia.org Spectroscopic methods, such as UV-vis and NMR, along with computational studies, are often employed to elucidate the electronic properties and charge distribution within these molecules. acs.orgacs.org

Regioselectivity and Stereoselectivity in Transformations Involving this compound

The reactivity of this compound is significantly influenced by the carbon-bromine bond, which is a prime site for cross-coupling reactions. The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgmdpi.com

In the context of this compound, the primary focus is on regioselectivity—specifically, the reaction at the C3-bromo position. Studies on related dihalopyridines, such as 2,4-dibromopyridine and 3,5-dibromopyridines, have shown that the site of reaction can be controlled by several factors, including the electronic nature of the pyridine ring, steric hindrance, and the choice of catalyst, ligands, and reaction conditions. core.ac.ukresearchgate.net For 2,4-dibromopyridine, the Suzuki coupling occurs regioselectively at the 2-position due to its higher electrophilicity. researchgate.net In 3,5-dibromo systems, the selectivity is more nuanced and can be directed by other substituents or the specific catalytic system employed. core.ac.uk

For this compound, the Suzuki-Miyaura coupling would be expected to proceed selectively at the C-Br bond. The efficiency and outcome of such a reaction depend on optimizing the reaction conditions.

ComponentExamplesRole
CatalystPd(PPh₃)₄, Pd(OAc)₂Facilitates the catalytic cycle. mdpi.com
LigandPPh₃, PCy₃, N-heterocyclic carbenes (NHCs)Stabilizes the catalyst and influences reactivity and selectivity. researchgate.netnih.gov
BaseK₃PO₄, Na₂CO₃, Cs₂CO₃Activates the organoboron species for transmetalation. mdpi.comlibretexts.org
Solvent1,4-Dioxane, Toluene, DMF, Water/AcetonitrileSolubilizes reactants and influences reaction rate. mdpi.comresearchgate.net

This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides. mdpi.comresearchgate.netnih.govlibretexts.org

Stereoselectivity is generally not a primary consideration in standard cross-coupling reactions of this molecule unless chiral centers are present in the coupling partner or are formed during the reaction. However, in cases involving ortho-substituted arylboronic acids, atropisomerism can arise, leading to stereoselective outcomes. beilstein-journals.org

Reaction Kinetics and Mechanistic Pathways Elucidation

The most relevant mechanistic pathway for transformations involving this compound is the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. libretexts.org This mechanism is generally understood to involve three key steps:

Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, replacing the bromide and forming a new diorganopalladium(II) complex. wikipedia.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The kinetics of these reactions are influenced by the electronic nature of the substrates and the specific catalyst system used. researchgate.net For example, electron-withdrawing or electron-donating groups on the aryl halide or the boronic acid can affect the rates of oxidative addition and transmetalation. researchgate.net The choice of ligand is also crucial; different ligands can alter the electron density at the palladium center, thereby modulating the reaction rate and selectivity. acs.org Studies on similar systems have shown that the reaction rate can be enhanced through specific interactions between the substrate and the catalyst. For example, remote interactions, such as those between a pyridine nitrogen and a metal-porphyrin complex, have been shown to increase the efficiency of Mizoroki-Heck cross-coupling reactions. rsc.org

Advanced Applications and Potential in Chemical Science and Technology

Catalytic Applications in Organic Transformations

While direct catalytic applications of 3-Bromo-5-(4-methoxyphenyl)pyridine are not extensively documented in publicly available research, the structural motifs present in the molecule are relevant to established catalytic systems. The pyridine (B92270) core and the bromo-aryl functionality are key features that can be exploited in both homogeneous and organocatalysis.

Homogeneous Catalysis

In the realm of homogeneous catalysis, pyridine derivatives are widely used as ligands for transition metals. The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its electronic properties and reactivity. Although specific studies employing this compound as a ligand are not prominent, its potential can be inferred from the behavior of analogous compounds. For instance, bipyridyl and other substituted pyridine ligands are integral to numerous catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The electronic nature of the substituents on the pyridine ring, such as the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group on the phenyl ring, can modulate the ligand's donor-acceptor properties, thereby fine-tuning the catalytic activity of the metal complex.

The bromine atom on the pyridine ring also presents a reactive handle for further functionalization, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions, to synthesize more complex ligands or catalytic precursors.

Organocatalysis

The field of organocatalysis utilizes small organic molecules to catalyze chemical transformations. Pyridine and its derivatives are a cornerstone of this field, often acting as nucleophilic or basic catalysts. While there is no specific mention of this compound as an organocatalyst in the reviewed literature, its basic nitrogen atom suggests potential for use in reactions that are catalyzed by Lewis bases.

Furthermore, the development of chiral pyridine derivatives as organocatalysts is a significant area of research. Although this compound itself is not chiral, it can serve as a scaffold for the synthesis of chiral catalysts. For example, the introduction of a chiral substituent could lead to a molecule capable of inducing enantioselectivity in a variety of organic reactions.

Materials Science Applications

The unique combination of a rigid aromatic core, a polar pyridine unit, and a reactive bromo-substituent makes this compound an interesting building block for advanced materials.

Precursors for Advanced Polymeric Materials

The bifunctional nature of this compound, with its polymerizable phenyl group and the reactive bromo-group, makes it a potential monomer for the synthesis of advanced polymeric materials. The bromine atom can be converted into other functional groups suitable for polymerization, such as a vinyl or an ethynyl (B1212043) group, through standard organic transformations. The resulting polymers could exhibit interesting properties due to the presence of the pyridine and methoxyphenyl moieties, such as thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions.

While direct polymerization of this compound has not been reported, the synthesis of polymers from similar pyridine-containing monomers is well-established. These polymers have found applications in areas such as gas separation membranes, sensors, and as components in electronic devices.

Components in Optoelectronic or Electroactive Materials

Pyridine-containing conjugated molecules are of significant interest for applications in optoelectronic and electroactive materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). taylorfrancis.com The pyridine ring can act as an electron-accepting unit in donor-acceptor type architectures, which is a common design strategy for materials with desirable electronic properties. taylorfrancis.com

The structure of this compound, with its electron-rich methoxyphenyl group (donor) and the pyridine ring (acceptor), hints at the potential for intramolecular charge transfer, a key characteristic for many optoelectronic materials. The bromine atom provides a site for further extension of the conjugated system through cross-coupling reactions, allowing for the synthesis of larger, more complex molecules with tailored absorption and emission properties. Research on thiophene-2,4,6-triaryl pyridine-based D-A-D type π-conjugated functional materials highlights the potential of such systems in flexible and large-area optoelectronic devices. taylorfrancis.com

Chiral Dopants for Liquid Crystals (for related pyridine derivatives)

Chiral pyridine derivatives are of great interest as chiral dopants in liquid crystal technologies. researchgate.net When a small amount of a chiral compound is added to a nematic liquid crystal phase, it can induce a helical twist, forming a chiral nematic (or cholesteric) phase. The pitch of this helical structure is dependent on the concentration and the helical twisting power of the chiral dopant.

While this compound is achiral, it serves as a valuable precursor for the synthesis of chiral pyridine derivatives that can be used as dopants. For example, the bromine atom can be substituted with a chiral moiety. The synthesis of novel chiral pyridine-based rod-like mesogens, which consist of a substituted pyridine core connected to aromatic rings and a flexible chiral end chain, has been reported. researchgate.net These molecules have been shown to exhibit various liquid crystalline phases. researchgate.net The design of such molecules often involves creating a rigid, anisotropic core to promote mesophase formation, with a chiral tail to induce the desired helical superstructure.

The table below summarizes the properties of some chiral liquid crystals derived from pyridine precursors.

Compound TypeMesophase(s) ExhibitedReference
Pyridine-based calamitic compoundsSmectic A, Smectic C, Nematic researchgate.netmdpi.com
Chiral calamitic compounds with pyridine carboxylate coreSmectic A, Smectic C researchgate.net

Table 1: Mesomorphic Properties of Pyridine-Based Liquid Crystals

Supramolecular Chemistry and Self-Assembly

The specific functional groups and their relative positioning within this compound make it a compelling candidate for studies in supramolecular chemistry, which focuses on the non-covalent interactions between molecules.

The structure of this compound is endowed with several features that can direct non-covalent interactions, which are crucial for molecular recognition and the formation of self-assembled structures. The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. The bromine atom, while traditionally considered a weak participant, can engage in halogen bonding, a highly directional interaction that is increasingly utilized in the design of supramolecular assemblies. Furthermore, the two aromatic rings—the pyridine and the methoxyphenyl ring—can participate in π-π stacking and C-H···π interactions.

In related, more complex molecular systems incorporating the 3-bromo-4-methoxyphenyl moiety, detailed analyses of crystal structures have quantified the contributions of various non-covalent interactions. For instance, in a crystal structure of an iron(II) complex bearing a ligand derived from a bromo-methoxyphenyl pyridine unit, intermolecular contacts were dominated by H···H (34.2%), H···C/C···H (25.2%), H···Br/Br···H (13.2%), and H···N/N···H (12.2%) interactions. sigmaaldrich.com These findings underscore the significant role that even weak interactions play in the packing of such molecules. The interplay of these forces allows for the design of specific molecular recognition events, where the molecule can selectively bind to other molecules or ions.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound serves as an excellent model for exploring crystal engineering principles. The defined geometry of the molecule and its capacity for forming directional non-covalent bonds can be exploited to construct predictable crystalline networks.

Cocrystallization, the process of forming a crystalline solid that contains two or more different molecular species in a stoichiometric ratio, is a key strategy in crystal engineering. Given its hydrogen bond accepting pyridine nitrogen, this compound could be cocrystallized with molecules that are strong hydrogen bond donors, such as carboxylic acids or phenols. This would likely result in robust supramolecular synthons, which are reliable and predictable interaction patterns. In the crystal structure of a related chalcone, 3-(3-bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, weak C—H···Br intermolecular interactions were observed to contribute to the crystal packing. sigmaaldrich.com This suggests that even in the absence of strong hydrogen bond donors, the weaker interactions involving the bromine atom can play a critical role in the final crystal architecture.

Table 1: Potential Non-Covalent Interactions for this compound in Crystal Engineering

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Supramolecular Assembly
Hydrogen BondingC-H (Aromatic)N (Pyridine)2.2 - 2.8Formation of chains or sheets
Halogen BondingC-BrN, O, π-system2.8 - 3.5Directional control of packing
π-π StackingPhenyl/Pyridine RingPhenyl/Pyridine Ring3.3 - 3.8Stabilization of layered structures
C-H···πC-H (Aromatic)Phenyl/Pyridine Ring2.5 - 2.9Cross-linking of molecular layers

Utilization in Probe Design and Sensing Technologies

Chemical probes and sensors are molecules designed to detect and report on the presence of specific analytes or changes in their environment. The structural attributes of this compound make it a promising platform for the development of such tools. The pyridine core is a common component of many fluorescent probes due to its electronic properties and ability to coordinate with metal ions.

The methoxy group on the phenyl ring is a particularly interesting feature for probe design. It can be readily demethylated to a hydroxyl group (a phenol). This transformation from an ether to a phenol (B47542) can lead to significant changes in the molecule's electronic and photophysical properties, such as a shift in fluorescence emission. This "turn-on" or ratiometric response can be harnessed to create a sensor. For example, a probe could be designed where the methoxy group is cleaved by a specific enzyme or chemical species, leading to a detectable optical signal.

Furthermore, the bromine atom provides a convenient handle for further functionalization. Through cross-coupling reactions, a variety of recognition units (for binding a target analyte) or additional fluorophores (for creating FRET-based sensors) could be attached at this position. While specific probes based directly on this compound are not yet widely reported, its constituent parts are well-represented in the field of sensor design.

Role as a Building Block in Complex Chemical Architectures

Perhaps the most immediate and widespread application of this compound is its use as a building block in organic synthesis. Aryl bromides are exceptionally useful intermediates, primarily due to their reactivity in a wide array of palladium-catalyzed cross-coupling reactions.

The most common application for a compound like this is the Suzuki-Miyaura cross-coupling reaction. In this reaction, the bromine atom is substituted with a new carbon-based group from an organoboron reagent, such as a boronic acid or boronic ester. This allows for the straightforward construction of a new carbon-carbon bond, connecting the pyridine core to another molecular fragment. This strategy is fundamental to the synthesis of many pharmaceuticals, agrochemicals, and materials. For instance, similar 3-aryl-4-(phenyl)pyridine structures have been synthesized and investigated as potential anticancer agents that inhibit tubulin polymerization. nih.gov

The synthesis of this compound itself likely proceeds via a Suzuki coupling between a 3,5-dibromopyridine (B18299) or 3-bromo-5-boronic acid pyridine derivative and a corresponding 4-methoxyphenylboronic acid or 4-bromoanisole, respectively. This modular nature of its own synthesis highlights its utility as a scaffold that can be readily prepared and then used to build more elaborate molecules.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-(4-methoxyphenyl)pyridine, and how can structural fidelity be ensured?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling to attach the 4-methoxyphenyl group to a brominated pyridine precursor. Key steps include:

  • Precursor preparation : Bromination of pyridine derivatives at the 3-position using reagents like N-bromosuccinimide (NBS) under radical initiation .
  • Coupling reaction : Use of palladium catalysts (e.g., Pd(PPh₃)₄) with 4-methoxyphenylboronic acid in a mixture of dioxane/water at 80–100°C .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.

Structural verification employs:

  • NMR spectroscopy : To confirm substitution patterns (e.g., ¹H NMR for methoxy protons at δ ~3.8 ppm; ¹³C NMR for pyridine ring carbons) .
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ for C₁₂H₁₁BrNO₂: calc. 280.00, observed 280.02) .

Q. How do researchers characterize the electronic and steric effects of substituents in this compound?

Methodological Answer:

  • UV-Vis spectroscopy : To study π→π* transitions influenced by electron-donating (methoxy) and electron-withdrawing (bromine) groups .
  • X-ray crystallography : Resolves bond lengths and angles, revealing steric interactions between substituents (e.g., dihedral angles between pyridine and methoxyphenyl groups) .
  • DFT calculations : Computational models (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals (HOMO/LUMO), aiding in understanding reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

Methodological Answer: Regioselectivity issues arise during bromination and coupling steps:

  • Directed bromination : Use directing groups (e.g., Lewis acids) to favor bromination at the 3-position .
  • Catalyst optimization : Bulky ligands (e.g., SPhos) in Suzuki coupling reduce homocoupling byproducts and enhance para-selectivity in aryl group attachment .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and time (e.g., lower temps favor kinetic products) .

Q. How do conflicting reports on the biological activity of this compound derivatives arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

  • Varied assay conditions : Differences in cell lines, concentrations, or solvent systems (e.g., DMSO concentration affecting solubility) .
  • Structural analogs : Minor substituent changes (e.g., replacing methoxy with ethoxy) alter binding affinities.

Q. Resolution strategies :

  • Dose-response studies : Establish IC₅₀ values under standardized conditions.
  • Co-crystallization : X-ray structures of the compound bound to target proteins (e.g., kinases) clarify binding modes .

Q. What computational tools are effective in predicting the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates hyperpolarizability (β) using functionals like CAM-B3LYP with aug-cc-pVDZ basis sets .
  • Molecular electrostatic potential (MEP) maps : Identify electron-rich regions for charge transfer interactions critical for NLO activity .
  • TD-DFT : Simulates electronic spectra to correlate experimental UV-Vis data with theoretical transitions .

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Feasible Synthetic Routes

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3-Bromo-5-(4-methoxyphenyl)pyridine
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3-Bromo-5-(4-methoxyphenyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.